molecular formula C13H10BrCl B1456600 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl CAS No. 83169-85-1

3'-(Bromomethyl)-2-chloro-1,1'-biphenyl

Cat. No. B1456600
CAS RN: 83169-85-1
M. Wt: 281.57 g/mol
InChI Key: VMWMFENUWFVBMT-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structural formula, and IUPAC name. It may also include information about the compound’s appearance, smell, taste, and other physical characteristics.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.



Molecular Structure Analysis

This involves analyzing the arrangement of atoms in the molecule and the type of bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used for this purpose.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, conditions, and mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).


Scientific Research Applications

Conformational Analysis

A study by Zuaretz, Golan, and Biali (1991) explored the conformational behavior of Decakis(bromomethyl)biphenyl, a compound closely related to 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl. Their research focused on the mutual steric interactions between arms of different moieties, which are critical for understanding the molecular behavior of such compounds (Zuaretz, Golan, & Biali, 1991).

Optical Properties in Polymers

Li, Vamvounis, and Holdcroft (2002) investigated the effects of various functional groups, including bromo and chloro groups, on the optical properties of poly(thiophene)s. Their work is pertinent to understanding how substituents like those in 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl can influence the optical behavior of polymer materials (Li, Vamvounis, & Holdcroft, 2002).

Molecular Structure Analysis

Kant, Kohli, Chhajer, Malathi, and Mohan (2010) conducted an X-ray structure analysis of 3-bromomethyl-2-chloro-quinoline, which shares structural similarities with 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl. This research contributes to the understanding of molecular configurations and interactions in such compounds (Kant et al., 2010).

Synthesis Processes

Zhang, Cheng, Hu, and Xu (2019) described an efficient synthesis process for 3-(Chloromethyl)-2-methyl-1,1′-biphenyl, which is a key intermediate for certain insecticides. The process is relevant for understanding the synthesis pathways of related compounds like 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl (Zhang, Cheng, Hu, & Xu, 2019).

Bis-N-heterocyclic Carbenes

Guchhait, Ghosh, Sureshbabu, Ramkumar, and Sankararaman (2014) researched C2-symmetric bis-N-heterocyclic carbenes with a biphenyl backbone, providing insight into the chemical behavior and potential applications of biphenyl derivatives in catalysis and organic synthesis (Guchhait et al., 2014).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves speculating on potential future applications and research directions for the compound based on its properties and activities.


Please note that the availability of this information can vary depending on the compound and the extent of research conducted on it. For a specific compound like “3’-(Bromomethyl)-2-chloro-1,1’-biphenyl”, you may need to refer to scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. Alternatively, resources like Google Scholar can sometimes provide access to relevant literature.


properties

IUPAC Name

1-(bromomethyl)-3-(2-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWMFENUWFVBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50835581
Record name 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50835581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(Bromomethyl)-2-chloro-1,1'-biphenyl

CAS RN

83169-85-1
Record name 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50835581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
XW Jiang, BE Jiang, H Liu, ZT Liu, LL Hu, M Liu… - European Journal of …, 2018 - Elsevier
GPR40, also known as free fatty acid receptor 1 (FFAR1), is a member of G protein-coupled receptors (GPCR) family and has emerged as an attractive target for the treatment of type 2 …
Number of citations: 10 www.sciencedirect.com

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